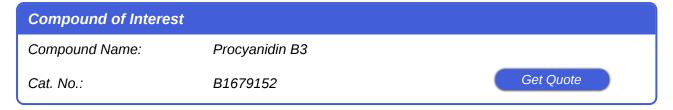


Procyanidin B3: A Technical Overview of its Molecular Characteristics and Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Procyanidin B3, a naturally occurring polyphenolic compound, has garnered significant attention within the scientific community for its potential therapeutic applications. This dimeric proanthocyanidin, found in various plant sources such as red wine, barley, and peaches, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.

[1] This technical guide provides an in-depth look at the core molecular features of Procyanidin B3, outlines a typical experimental workflow for its analysis, and touches upon its known biological interactions.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of **Procyanidin B3** is essential for any research or drug development endeavor. The key quantitative data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C30H26O12	[1][2][3][4][5]
Molar Mass	578.526 g/mol	[1][2]
CAS Number	23567-23-9	[1][2][4]



Experimental Protocols: Identification and Quantification

The analysis of **Procyanidin B3** in various matrices typically involves chromatographic and spectrometric techniques to ensure accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of **Procyanidin B3** is High-Performance Liquid Chromatography, often coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[2]

Methodology:

- Column: A C18 reversed-phase column is commonly employed for the separation of polyphenolic compounds like **Procyanidin B3**.
- Mobile Phase: A gradient elution is typically used, involving a mixture of two solvents. For
 instance, Solvent A could be water with a small percentage of formic acid (e.g., 0.1%) to
 improve peak shape, and Solvent B could be acetonitrile or methanol, also with 0.1% formic
 acid.
- Gradient Program: The elution may start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

Detection:

- DAD: Allows for the monitoring of absorbance at multiple wavelengths, which can aid in the identification of **Procyanidin B3** based on its characteristic UV-Vis spectrum.
- ELSD: A universal detector that is not dependent on the chromophoric properties of the analyte, making it suitable for quantification.
- Quantification: External or internal standard calibration curves are generated using a certified reference standard of **Procyanidin B3** to determine the concentration in the sample.



Mass Spectrometry (MS)

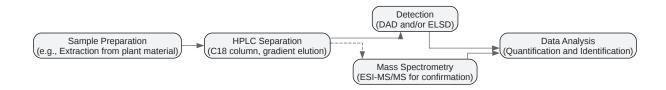
For definitive identification and structural confirmation, Mass Spectrometry is indispensable.[2]

Methodology:

- Ionization Source: Electrospray ionization (ESI) is a common choice for the analysis of polar molecules like **Procyanidin B3**, typically operated in negative ion mode.
- Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, to measure the mass-to-charge ratio (m/z) of the parent ion and its fragments.
- Tandem MS (MS/MS): To further confirm the identity, fragmentation of the parent ion is induced, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

Workflow and Pathway Diagrams

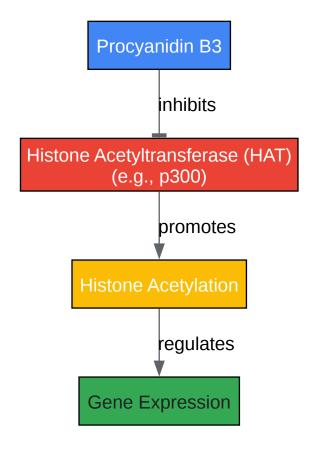
Visualizing experimental processes and biological interactions is crucial for a comprehensive understanding. The following diagrams illustrate a typical workflow for **Procyanidin B3** analysis and a known signaling pathway it influences.



Click to download full resolution via product page

Fig. 1: A generalized experimental workflow for the analysis of **Procyanidin B3**.





Click to download full resolution via product page

Fig. 2: **Procyanidin B3** as an inhibitor of the Histone Acetyltransferase signaling pathway.

Procyanidin B3 has been identified as an inhibitor of histone acetyltransferase (HAT).[1] By inhibiting HAT enzymes like p300, it can modulate the acetylation of histones and other proteins, thereby influencing gene expression. This mechanism is an area of active investigation for its potential therapeutic implications in various diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Procyanidin B3 | C30H26O12 | CID 146798 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 23567-23-9 | Procyanidin B3 [phytopurify.com]



- 3. Procyanidin B3 | Histone Acetyltransferase | TargetMol [targetmol.com]
- 4. Procyanidin B3 supplier | CAS No :23567-23-9 | AOBIOUS [aobious.com]
- 5. GSRS [precision.fda.gov]
- To cite this document: BenchChem. [Procyanidin B3: A Technical Overview of its Molecular Characteristics and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679152#procyanidin-b3-molecular-formula-and-molar-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com